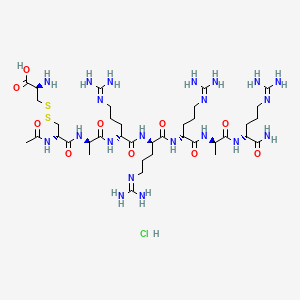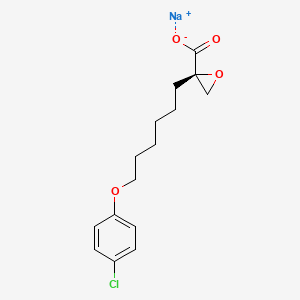![molecular formula C16H11N3O2 B607444 3-(1H-苯并[d]咪唑-2-基)-4-羟基喹啉-2(1H)-酮 CAS No. 144335-37-5](/img/structure/B607444.png)
3-(1H-苯并[d]咪唑-2-基)-4-羟基喹啉-2(1H)-酮
描述
The compound “3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one” is a novel and potent inhibitor that has been studied for the treatment of hematological malignancies . It has been discovered through fragment-based rational drug design for structural optimization .
Synthesis Analysis
The synthesis of this compound involves a series of steps. Starting from compound 6 (Syk, IC 50 = 15.8 μM), fragment-based rational drug design was performed for structural optimization based on the specific solvent-accessible region, hydrophobic region, and ribose region of Syk .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]imidazole and a hydroxyquinolinone group. The exact structure can be determined using various spectroscopic techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .科学研究应用
防腐蚀
基于8-羟基喹啉的3-(1H-苯并[d]咪唑-2-基)-4-羟基喹啉-2(1H)-酮衍生物,如基于苯并咪唑的衍生物,已被研究其防腐蚀性能。研究表明,这些化合物在酸性环境中对钢铁的腐蚀具有有效抑制作用,在某些情况下效率可达97.7%。这种应用在材料科学和工程领域中具有重要意义,特别是用于保护金属表面在腐蚀环境中(Rbaa et al., 2020)。
荧光化学传感器
基于3-(1H-苯并[d]咪唑-2-基)-4-羟基喹啉-2(1H)-酮的化合物已被用于开发荧光化学传感器。这些化学传感器可以在水溶液中高灵敏度和快速响应地检测特定离子,如氰化物和汞。这种应用在环境监测和生物研究中对于检测危险物质(Guo et al., 2013),(Zhang et al., 2014)至关重要。
发光性能
这些化合物已被用于探索其发光性能。某些衍生物与特定金属结合时,可以表现出白光发光。这种性质对于照明和显示技术应用具有重要意义,为先进发光材料的开发提供潜力(Chen et al., 2015)。
催化剂开发
基于3-(1H-苯并[d]咪唑-2-基)-4-羟基喹啉-2(1H)-酮的化合物已被用于合成催化剂。这些催化剂在乙烯寡聚化等过程中表现出高效性,表明它们在工业化学过程中的潜力(Wang et al., 2009)。
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWBNCDJZEBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419932 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
144335-37-5 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)





